molecular formula C16H18N2O2S B2874392 2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide CAS No. 17240-80-1

2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide

Cat. No.: B2874392
CAS No.: 17240-80-1
M. Wt: 302.39
InChI Key: HMGXAOWLWBITNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and methylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Procedure: The methylamine is added dropwise to a solution of 2,5-dimethylbenzenesulfonyl chloride, with stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. Continuous flow reactors might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: This compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: Used in studying biochemical pathways and mechanisms.

Medicine

    Pharmaceuticals: Potential use in developing new drugs due to its ability to interact with biological targets.

    Antimicrobial Agents: Its structure suggests possible antimicrobial properties.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

    Dyes and Pigments: Its aromatic structure makes it suitable for use in dye chemistry.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(Phenylmethylene)-benzenesulfonamide: Lacks the methyl groups, affecting its reactivity and binding properties.

    2,5-Dimethylbenzenesulfonamide: Similar but without the N-(methylamino-phenyl-methylene) group.

Uniqueness

2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl groups and the N-(methylamino-phenyl-methylene) moiety provides distinct steric and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)sulfonyl-N'-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-9-10-13(2)15(11-12)21(19,20)18-16(17-3)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGXAOWLWBITNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(=NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.